molecular formula C18H16FNO3S B2718530 3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-16-5

3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2718530
CAS No.: 899214-16-5
M. Wt: 345.39
InChI Key: VXJWCKKDMWNRAM-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolones. Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The presence of the benzenesulfonyl group and the fluorine atom in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The benzenesulfonyl group can be introduced via a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Propylation: The propyl group can be introduced through an alkylation reaction using a propyl halide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antiviral activities.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For example, in its potential anticancer activity, the compound may inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The presence of the fluorine atom can enhance the compound’s binding affinity to its target enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-1,4-dihydroquinolin-4-one: Lacks the fluorine atom, which may result in different biological activity and reactivity.

    6-Fluoro-1-propyl-1,4-dihydroquinolin-4-one: Lacks the benzenesulfonyl group, which may affect its solubility and interaction with biological targets.

    3-(Benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

Uniqueness

The unique combination of the benzenesulfonyl group, fluorine atom, and propyl group in 3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one contributes to its distinct chemical reactivity and potential biological activity. The presence of the fluorine atom, in particular, can enhance the compound’s stability and binding affinity to target enzymes, making it a promising candidate for further research and development in various fields.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c1-2-10-20-12-17(24(22,23)14-6-4-3-5-7-14)18(21)15-11-13(19)8-9-16(15)20/h3-9,11-12H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJWCKKDMWNRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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